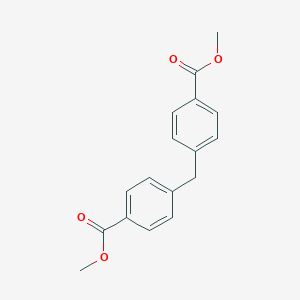
Diphenylmethane-4,4'-dicarboxylic acid, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylmethane-4,4'-dicarboxylic acid, dimethyl ester, also known as methyl benzilate, is a chemical compound with the molecular formula C16H14O4. It is a white crystalline powder that is commonly used in scientific research for its unique properties and potential applications. In
Applications De Recherche Scientifique
Diphenylmethane-4,4'-dicarboxylic acid, diDiphenylmethane-4,4'-dicarboxylic acid, dimethyl ester ester has been used in various scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. It has also been used in the synthesis of novel organic materials for optoelectronic applications.
Mécanisme D'action
The mechanism of action of diphenylmethane-4,4'-dicarboxylic acid, diDiphenylmethane-4,4'-dicarboxylic acid, dimethyl ester ester is not fully understood. However, it is believed to interact with metal ions in biological systems, leading to changes in fluorescence intensity. It may also interact with other molecules in biological systems, leading to changes in their properties.
Effets Biochimiques Et Physiologiques
Diphenylmethane-4,4'-dicarboxylic acid, diDiphenylmethane-4,4'-dicarboxylic acid, dimethyl ester ester has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic in animal studies at low doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using diphenylmethane-4,4'-dicarboxylic acid, diDiphenylmethane-4,4'-dicarboxylic acid, dimethyl ester ester in lab experiments is its unique fluorescent properties, which make it a useful tool for detecting metal ions in biological systems. However, its limited solubility in water can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the use of diphenylmethane-4,4'-dicarboxylic acid, diDiphenylmethane-4,4'-dicarboxylic acid, dimethyl ester ester in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. It may also be used in the synthesis of new organic materials for optoelectronic applications. Additionally, further studies are needed to fully understand the mechanism of action and potential biochemical and physiological effects of diphenylmethane-4,4'-dicarboxylic acid, diDiphenylmethane-4,4'-dicarboxylic acid, dimethyl ester ester.
Méthodes De Synthèse
Diphenylmethane-4,4'-dicarboxylic acid, diDiphenylmethane-4,4'-dicarboxylic acid, dimethyl ester ester can be synthesized through the reaction of benzilic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of diphenylmethane-4,4'-dicarboxylic acid, diDiphenylmethane-4,4'-dicarboxylic acid, dimethyl ester ester and water.
Propriétés
Numéro CAS |
1092-70-2 |
|---|---|
Nom du produit |
Diphenylmethane-4,4'-dicarboxylic acid, dimethyl ester |
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate |
InChI |
InChI=1S/C17H16O4/c1-20-16(18)14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)17(19)21-2/h3-10H,11H2,1-2H3 |
Clé InChI |
FAFKIXPMYWNHGF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OC |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)OC |
Autres numéros CAS |
1092-70-2 |
Synonymes |
Benzoic acid, 4,4'-Methylenebis-, diMethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



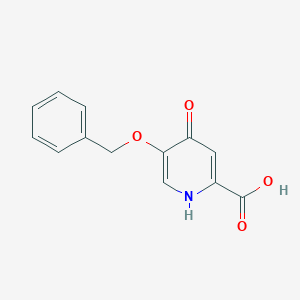
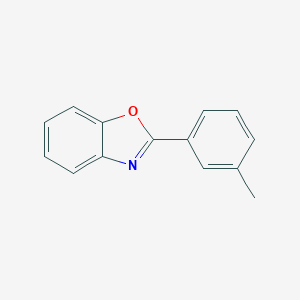
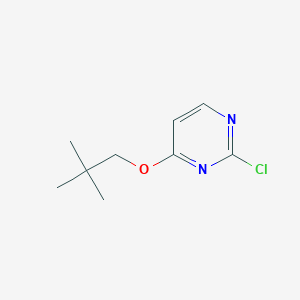
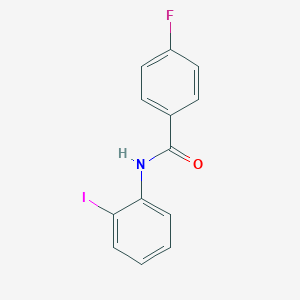
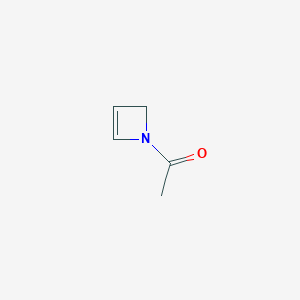
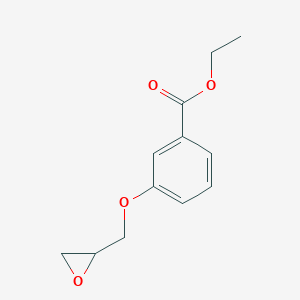
![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B174907.png)
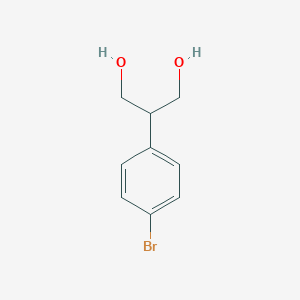
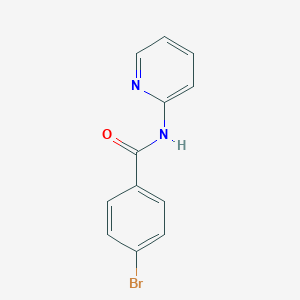
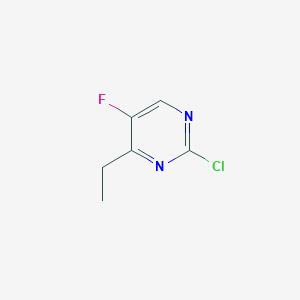
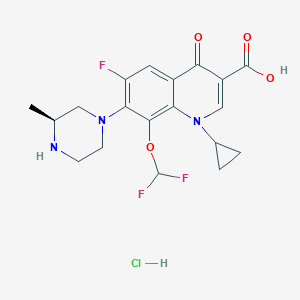
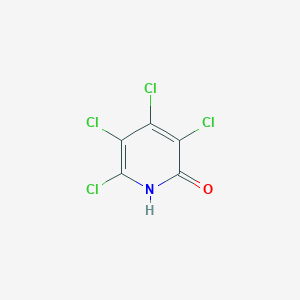
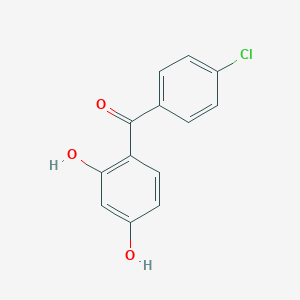
![6-(Trifluoromethyl)imidazo[2,1-b]thiazole](/img/structure/B174929.png)